-Methylcyclobutan-1-one is a valuable building block in organic synthesis due to its reactive carbonyl group and the presence of a cyclobutane ring. It acts as a starting material for the synthesis of various complex molecules, including:
3-Methylcyclobutan-1-one exhibits interesting photochemical properties. When exposed to ultraviolet light, it undergoes a ring-opening reaction to form a cyclopropane and an aldehyde molecule. This reaction has been studied extensively to understand the photochemical behavior of cyclobutanones and their potential applications in photochemistry [].
3-Methylcyclobutan-1-one has been used as a model molecule in computational chemistry studies. Researchers use computational models to simulate the structure, reactivity, and properties of various molecules. By studying 3-methylcyclobutan-1-one, scientists can develop and refine computational methods for analyzing similar small cyclic ketones [].
3-Methylcyclobutan-1-one is an organic compound with the molecular formula . It belongs to the class of cyclic ketones, featuring a cyclobutane ring with a methyl group attached at the 3-position. The compound is characterized by its unique structural properties, which influence its chemical reactivity and potential biological activity. As a cyclic ketone, it possesses a reactive carbonyl group that makes it a valuable intermediate in organic synthesis and various
Various synthetic routes have been developed for producing 3-methylcyclobutan-1-one:
3-Methylcyclobutan-1-one has several applications across different fields:
Several compounds share structural similarities with 3-methylcyclobutan-1-one:
| Compound Name | Molecular Formula | Similarity Score |
|---|---|---|
| 3-Methylcyclobutanone | 0.95 | |
| 3-Phenylcyclobutan-1-one | 0.90 | |
| Cyclobutanone | 0.85 | |
| 3-Methylcyclobutene | 0.88 |
The uniqueness of 3-methylcyclobutan-1-one lies in its combination of structural features—specifically, the presence of both a methyl group and a cyclobutane ring. This configuration imparts distinct chemical properties and reactivity patterns compared to similar compounds. For instance, while cyclobutanone lacks substituents that enhance reactivity, 3-methylcyclobutan-1-one's methyl group provides additional sites for chemical transformation and interaction .
The synthesis of 3-methylcyclobutan-1-one was first reported in the mid-20th century as part of broader investigations into strained cyclic ketones. Early methods involved cyclization of 3-methyl-1-butanol using acid catalysts or oxidation of 3-methylcyclobutanol with agents like potassium permanganate. Its structural elucidation was advanced by spectroscopic techniques such as NMR and IR, which confirmed the planar cyclobutane ring and ketone functionality. The compound’s stability under thermal and photolytic conditions became a focal point in the 1980s, with studies revealing its propensity for ring-opening reactions.
3-Methylcyclobutan-1-one belongs to the cycloalkanone family, specifically a monosubstituted cyclobutanone. Its IUPAC name derives from the cyclobutane ring numbered such that the ketone group occupies position 1, and the methyl group is at position 3. Alternative nomenclature includes "3-methylcyclobutanone" and "cyclobutanone, 3-methyl-". Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1192-08-1 | |
| Molecular Formula | C₅H₈O | |
| Molar Mass | 84.12 g/mol | |
| Boiling Point | 118.9 ± 8.0 °C | |
| Density | 1.0 ± 0.1 g/cm³ |
The strained cyclobutane ring imparts unique reactivity, making 3-methylcyclobutan-1-one a valuable substrate for studying ring-opening reactions, photochemical transformations, and stereoselective syntheses. Its derivatives, such as 3-(bromomethyl)-3-methylcyclobutan-1-one, are intermediates in drug discovery, particularly for kinase inhibitors and antimicrobial agents. Additionally, its fruity odor has led to applications in fragrances.
3-Methylcyclobutan-1-one is a cyclic ketone with the molecular formula C₅H₈O and a molecular weight of 84.116 g/mol [1] [2]. The compound features a four-membered cyclobutane ring with a ketone functional group at position 1 and a methyl substituent at position 3 [1] [4]. The molecular structure can be represented by the simplified molecular-input line-entry system notation CC1CC(=O)C1, indicating the presence of the strained four-membered ring system with the carbonyl group incorporated into the ring framework [4].
The molecular geometry of 3-methylcyclobutan-1-one is characterized by significant deviations from ideal tetrahedral bond angles due to the constraints imposed by the four-membered ring system [6] [20]. In cyclobutane derivatives, the internal bond angles are approximately 88° rather than the ideal 109.5° associated with tetrahedral carbon atoms [24] [48]. This substantial angular deviation of approximately 19.5° from the ideal tetrahedral angle represents a considerable source of angle strain within the molecular framework [21] [23].
The cyclobutane ring adopts a non-planar, puckered conformation to minimize the overall strain energy [22] [24]. The ring system exhibits a slight bend where one carbon atom lies approximately 25° above the plane of the other three carbon atoms [22] [45]. This puckering helps to reduce torsional strain by preventing the complete eclipsing of adjacent carbon-hydrogen bonds, although it simultaneously increases the angle strain component [22] [24].
The carbonyl carbon in 3-methylcyclobutan-1-one maintains a trigonal planar geometry around the ketone functional group, with bond angles approaching 120° in this localized region [25]. The methyl substituent at position 3 introduces additional steric considerations, influencing the overall conformational preferences of the ring system .
The four-membered cyclobutane ring in 3-methylcyclobutan-1-one exhibits characteristic structural features that distinguish it from larger ring systems [6] [20]. The carbon-carbon bond lengths in cyclobutane derivatives are notably longer than those found in unstrained alkanes, typically ranging from 1.521 to 1.606 Å with an average of 1.554 Å [34]. This bond lengthening is attributed to the presence of 1,3 carbon-carbon non-bonded repulsions within the four-membered ring framework [34].
The ring system demonstrates reduced flexibility compared to larger cycloalkanes due to the geometric constraints imposed by the four-membered structure [22] [24]. The incorporation of the ketone functional group into the ring further rigidifies the molecular framework and influences the overall electronic distribution within the system [25] [30].
The methyl substituent at position 3 occupies either an axial or equatorial position relative to the puckered ring conformation, with rapid interconversion between these conformational states occurring in solution [22]. The presence of this substituent affects the magnitude of both angle strain and torsional strain within the ring system .
3-Methylcyclobutan-1-one exists as a colorless liquid at standard temperature and pressure conditions [7]. The compound exhibits characteristic properties typical of small cyclic ketones, including moderate volatility and distinct organoleptic characteristics [7] [32]. Based on structural similarities to related cyclobutanone derivatives, the compound likely possesses a characteristic ketonic odor, although specific organoleptic data for this particular compound are limited in the available literature [33] [35].
The liquid state of 3-methylcyclobutan-1-one at ambient conditions is consistent with its molecular weight and the presence of polar carbonyl functionality, which contributes to intermolecular attractive forces while maintaining sufficient molecular mobility for the liquid phase [7] [11].
The boiling point of 3-methylcyclobutan-1-one is reported as 118.9±8.0°C at 760 mmHg [7] . This value reflects the balance between intermolecular forces, including dipole-dipole interactions arising from the carbonyl group, and the molecular size of the compound [7]. The relatively moderate boiling point is characteristic of small cyclic ketones and is influenced by the strained nature of the four-membered ring system .
The phase transition behavior of 3-methylcyclobutan-1-one follows typical patterns observed for organic compounds of similar molecular weight and functionality [7]. The compound undergoes a normal liquid-to-vapor transition at its boiling point, with the phase change driven by the disruption of intermolecular forces and the liberation of individual molecules into the gas phase [7] [11].
Comparative analysis with related compounds reveals that the boiling point of 3-methylcyclobutan-1-one is similar to that of 2-methylcyclobutan-1-one, which also exhibits a boiling point of 118.9°C, indicating that the position of methyl substitution has minimal impact on this particular physical property .
The density of 3-methylcyclobutan-1-one is reported as 1.0±0.1 g/cm³ [7]. This value is consistent with the molecular composition and reflects the compact packing of molecules in the liquid state [7] [32]. The density falls within the typical range observed for organic compounds containing carbonyl functionality and is influenced by both the molecular weight and the spatial arrangement of atoms within the molecule [7].
The solubility characteristics of 3-methylcyclobutan-1-one are expected to be governed by the polar nature of the carbonyl group and the hydrophobic character of the cyclobutane ring and methyl substituent [7]. The compound likely exhibits moderate solubility in polar organic solvents while demonstrating limited solubility in highly polar solvents such as water [11] [12].
The LogP value, which provides an indication of the compound's lipophilicity, is reported as 0.13, suggesting a relatively balanced hydrophilic-lipophilic character [7]. This value indicates that the compound possesses intermediate polarity characteristics that influence its distribution between aqueous and organic phases [7].
The flash point of 3-methylcyclobutan-1-one is documented as 19.1±10.7°C [7]. This relatively low flash point indicates that the compound is highly flammable and poses significant fire hazards under normal handling conditions [7] . The low flash point is characteristic of volatile organic compounds with moderate vapor pressures and reflects the ease with which the compound can form ignitable vapor-air mixtures [7].
The volatility of 3-methylcyclobutan-1-one is quantified by its vapor pressure, which is reported as 16.3±0.2 mmHg at 25°C [7]. This substantial vapor pressure indicates that the compound readily evaporates at ambient temperatures, contributing to its flammable nature and requiring appropriate handling precautions [7].
The refractive index of the compound is reported as 1.445, providing additional physical characterization data that can be used for identification and purity assessment purposes [7]. The combination of physical properties, including the low flash point and significant vapor pressure, classifies 3-methylcyclobutan-1-one as a volatile and potentially hazardous organic compound [7].
The infrared spectrum of 3-methylcyclobutan-1-one exhibits characteristic absorption bands that are diagnostic for both the ketone functional group and the four-membered ring system [25] [26]. The most prominent feature is the carbonyl stretching vibration, which appears at approximately 1785 cm⁻¹ [25] [27] [30]. This frequency is significantly higher than that observed for six-membered ring ketones (1715 cm⁻¹) and reflects the increased strain within the four-membered ring system [25] [30].
The elevated carbonyl stretching frequency in cyclobutanones compared to larger ring ketones is attributed to the angle strain present in the four-membered ring, which affects the hybridization and bonding characteristics of the carbonyl carbon [25] [30]. The carbonyl stretch at 1785 cm⁻¹ is characteristic of cyclobutanone derivatives and serves as a reliable diagnostic feature for structural identification [27] [30].
Additional infrared absorption bands include carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, which are characteristic of alkyl groups [26] [31]. The four-membered ring system contributes specific vibrational modes, including a characteristic band near 1235 cm⁻¹ associated with cyclobutane compounds containing at least one ring methylene group [16]. A band near 915 cm⁻¹ is also observed, which is diagnostic for mono-substituted cyclobutane derivatives [16].
The methyl substituent contributes its own characteristic absorptions, including carbon-hydrogen bending vibrations and the methyl umbrella mode, which may appear with enhanced intensity due to the influence of the adjacent ring system [28] [31].
| Infrared Band | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Carbonyl stretch | 1785 | C=O stretching vibration |
| Alkyl C-H stretch | 2800-3000 | C-H stretching vibrations |
| Ring characteristic | 1235 | Cyclobutane ring vibration |
| Ring characteristic | 915 | Mono-substituted cyclobutane |
The nuclear magnetic resonance spectrum of 3-methylcyclobutan-1-one provides detailed information about the molecular structure and the chemical environment of individual atoms within the molecule [14] [29]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the influence of the ketone functional group and the strained ring system [29].
The chemical shifts of protons in four-membered rings are influenced by the unique electronic environment created by the ring strain and the geometric constraints of the cyclobutane system [29]. In cyclobutane derivatives, the ¹H nuclear magnetic resonance chemical shifts typically appear around 1.98 ppm, which is downfield compared to larger cycloalkanes that appear between 1.44-1.54 ppm [29]. This downfield shift is attributed to the deshielding effect arising from the σ-framework of the four-membered ring [29].
The methyl substituent in 3-methylcyclobutan-1-one exhibits chemical shifts characteristic of alkyl groups attached to cyclic systems, typically appearing in the 1.0-1.5 ppm region [14] [17]. The protons adjacent to the carbonyl group (α-protons) are expected to appear in the 2.0-2.5 ppm region due to the deshielding effect of the ketone functional group [37].
The ¹³C nuclear magnetic resonance spectrum provides information about the carbon framework of the molecule, with the carbonyl carbon appearing at characteristic frequencies for cyclic ketones [37]. The ring carbons exhibit chemical shifts that reflect both the strain within the four-membered ring and the influence of the ketone substituent [29].
The coupling patterns in the nuclear magnetic resonance spectrum reflect the connectivity and spatial relationships between protons within the molecule, providing additional structural confirmation through the analysis of splitting patterns and coupling constants [14] [17].
The mass spectrum of 3-methylcyclobutan-1-one exhibits characteristic fragmentation patterns that are diagnostic for cyclic ketones and provide structural information about the molecule [36] [38] [40]. The molecular ion peak appears at m/z 84, corresponding to the molecular weight of the compound [2] [4]. The intensity of the molecular ion peak is generally strong for ketones, providing a reliable indication of the molecular mass [38] [42].
The primary fragmentation pathway involves α-cleavage adjacent to the carbonyl group, which is a characteristic fragmentation mode for ketones [36] [38] [42]. This process produces an acylium cation through the cleavage of the bond adjacent to the carbonyl carbon, resulting in the loss of alkyl fragments [36] [42]. For cyclic ketones, this cleavage pattern is modified by the ring structure, and additional bond cleavages are required to produce observable fragments [40].
Cyclic ketones, including cyclobutanone derivatives, exhibit complex fragmentation patterns due to the constraints imposed by the ring structure [38] [40]. A characteristic fragment at m/z 55 is commonly observed in saturated cyclic ketones, as demonstrated in cyclohexanone where this peak represents the base peak [40]. The formation of this fragment involves multiple bond cleavages and rearrangements within the ring system [40].
The McLafferty rearrangement, a common fragmentation pathway in ketones with appropriate γ-hydrogen atoms, may also contribute to the fragmentation pattern of 3-methylcyclobutan-1-one [36] [37] [42]. This rearrangement involves a six-membered transition state and results in the formation of characteristic fragment ions that provide additional structural information [36] [42].
Additional fragmentation pathways include the loss of small neutral molecules such as carbon monoxide (CO) from acylium ions, which is a common secondary fragmentation process in ketone mass spectra [38]. The presence of the methyl substituent introduces additional fragmentation possibilities, including the loss of methyl radicals (m/z 15) and the formation of methylated fragment ions [38].
| Fragment m/z | Assignment | Fragmentation Process |
|---|---|---|
| 84 | M⁺- | Molecular ion |
| 69 | [M-CH₃]⁺ | Loss of methyl radical |
| 55 | Ring fragment | Complex ring fragmentation |
| 43 | [CH₃CO]⁺ | Acetyl cation (α-cleavage) |
| 15 | [CH₃]⁺ | Methyl cation |
The bond angle strain in 3-methylcyclobutan-1-one represents a significant component of the overall ring strain energy present in this four-membered ring system [18] [19] [20]. The internal bond angles in cyclobutane derivatives deviate substantially from the ideal tetrahedral angle of 109.5°, with actual bond angles measuring approximately 88° [21] [24]. This deviation of 19.5° per angle represents a considerable source of destabilization within the molecular framework [21] [23].
The bond angle strain in four-membered rings can be quantified using the relationship between angle deviation and strain energy [19] [21]. According to Baeyer strain theory, the strain energy increases with the square of the angle deviation from the ideal tetrahedral geometry [19]. For cyclobutane and its derivatives, this relationship predicts substantial angle strain contributions to the overall ring strain energy [18] [19].
Theoretical calculations indicate that the bond angle strain in cyclobutane derivatives contributes significantly to the total strain energy, which is measured at approximately 26.4 kcal/mol for the parent cyclobutane molecule [22] [45]. The presence of the ketone functional group in 3-methylcyclobutan-1-one may slightly modify this strain energy through electronic effects, but the fundamental geometric constraints remain largely unchanged [19] [46].
The introduction of the methyl substituent at position 3 creates additional steric interactions that may influence the bond angle strain distribution within the ring . These interactions can lead to localized increases in strain at specific positions while potentially providing some relief through conformational adjustments [22].
Comparative analysis with other ring sizes demonstrates that four-membered rings experience substantially greater bond angle strain than five- or six-membered rings [18] [20]. While six-membered rings can adopt strain-free conformations with ideal tetrahedral angles, and five-membered rings experience minimal angle strain (1.5° deviation), four-membered rings cannot achieve geometric arrangements that eliminate this strain component [21] [23].
Torsional strain in 3-methylcyclobutan-1-one arises from the eclipsing interactions between adjacent carbon-hydrogen bonds within the four-membered ring system [6] [20] [22]. Unlike angle strain, which is primarily geometric in origin, torsional strain results from the unfavorable spatial arrangements of electron pairs in adjacent bonds [20] [23].
In a planar cyclobutane configuration, all adjacent carbon-hydrogen bonds would be fully eclipsed, resulting in maximum torsional strain [22] [24]. However, the four-membered ring adopts a puckered conformation to minimize this strain component, with one carbon atom displaced approximately 25° out of the plane of the other three carbons [22] [45]. This puckering reduces the torsional strain by preventing complete eclipsing of adjacent bonds, although it cannot eliminate these interactions entirely [22] [24].
The total strain energy of cyclobutane (26.4 kcal/mol) represents a balance between angle strain and torsional strain [22] [45]. The puckering of the ring increases angle strain but decreases torsional strain until an optimal energy minimum is achieved [22] [24]. This balance results in the observed conformation where neither strain component is fully minimized, but the total strain is at its lowest possible value [22].
The presence of the ketone functional group in 3-methylcyclobutan-1-one introduces additional considerations for torsional strain analysis [25]. The trigonal planar geometry around the carbonyl carbon affects the local bonding environment and may influence the torsional interactions involving the carbonyl-containing portion of the ring [25] [30].
The methyl substituent at position 3 contributes additional torsional interactions through its own carbon-hydrogen bonds and through steric interactions with other ring substituents . These interactions may influence the preferred puckering geometry of the ring and the overall torsional strain distribution [22].
Cyclobutanone exhibits a total strain energy that is comparable to the parent cyclobutane, with the ketone functional group introducing both electronic and geometric perturbations to the ring system [25] [46]. The carbonyl group participates in the ring structure, creating a hybrid system where both saturated and unsaturated character influence the overall strain energy [25] [30].
Comparative analysis with larger ring ketones demonstrates the exceptional strain present in four-membered ring systems [25] [30]. Cyclohexanone, which experiences virtually no ring strain, exhibits a carbonyl stretching frequency at 1715 cm⁻¹, while cyclopentanone shows increased strain with a frequency at 1750 cm⁻¹ [25] [30]. The cyclobutanone carbonyl stretch at 1785 cm⁻¹ represents the highest frequency among these cyclic ketones, directly reflecting the substantial strain within the four-membered ring [25] [27] [30].
The introduction of methyl substitution in 3-methylcyclobutan-1-one creates additional strain considerations through steric interactions and conformational effects . Comparison with the 2-methylcyclobutan-1-one isomer reveals that the position of substitution can influence certain physical properties while maintaining similar overall strain characteristics .
Ring strain release has been identified as a significant driving force in reactions involving cyclic ketones, with four-membered ring systems showing particularly high reactivity due to their substantial strain energies [46]. The strain energy difference between starting materials and products provides a thermodynamic driving force that can exceed 20 kcal/mol in some reactions involving cyclobutanone derivatives [46].
| Compound | Ring Size | Strain Energy (kcal/mol) | C=O Frequency (cm⁻¹) |
|---|---|---|---|
| Cyclohexanone | 6 | ~0 | 1715 |
| Cyclopentanone | 5 | 6.2 | 1750 |
| Cyclobutanone | 4 | ~26 | 1785 |
| 3-Methylcyclobutan-1-one | 4 | ~26* | 1785* |
*Estimated values based on structural similarity to parent cyclobutanone